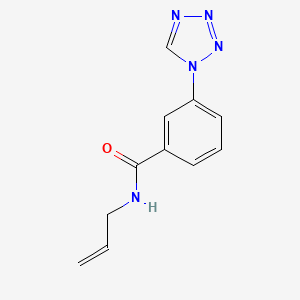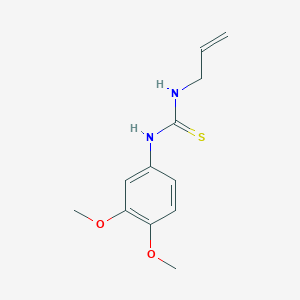![molecular formula C11H15NO3 B5218142 [1-(2,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5218142.png)
[1-(2,4-dimethoxyphenyl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,4-dimethoxyphenyl)ethyl]formamide, also known as MDP2P formamide, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the synthesis of psychoactive substances. This compound is a formamide derivative of MDP2P, which is a precursor to various designer drugs such as ecstasy and methamphetamine. In
Mécanisme D'action
The mechanism of action of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide is not well understood. However, it is believed that the compound acts as a precursor to the synthesis of psychoactive substances that interact with various neurotransmitter systems in the brain. MDMA, for example, is known to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that regulate mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide are not well documented. However, it is known that the compound can be metabolized into psychoactive substances such as MDMA and methamphetamine, which can have a range of effects on the central nervous system. These effects can include increased alertness, euphoria, and altered perception of time and space.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2,4-dimethoxyphenyl)ethyl]formamide formamide has several advantages as a precursor to the synthesis of psychoactive substances. It is relatively easy to synthesize and can be purified through recrystallization. It is also a precursor to several psychoactive substances that have been studied for their potential therapeutic effects. However, the use of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide in lab experiments is limited by its potential for abuse and its association with illicit drug synthesis.
Orientations Futures
There are several future directions for the study of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide. One potential direction is the development of new synthetic routes that are more efficient and cost-effective. Another direction is the study of the compound's potential therapeutic effects, particularly in the treatment of psychiatric disorders such as PTSD and ADHD. Finally, the study of the compound's metabolism and biochemical effects could provide insights into the mechanism of action of psychoactive substances and lead to the development of new treatments for drug addiction and other psychiatric disorders.
Méthodes De Synthèse
[1-(2,4-dimethoxyphenyl)ethyl]formamide formamide can be synthesized through a simple reaction between [1-(2,4-dimethoxyphenyl)ethyl]formamide and formamide. The reaction takes place in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that can be purified through recrystallization.
Applications De Recherche Scientifique
[1-(2,4-dimethoxyphenyl)ethyl]formamide formamide has been used in various scientific research studies as a precursor to the synthesis of psychoactive substances. It has been used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug that has been studied for its potential therapeutic effects in treating post-traumatic stress disorder (PTSD). [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide has also been used in the synthesis of methamphetamine, a highly addictive drug that has been studied for its potential therapeutic effects in treating attention deficit hyperactivity disorder (ADHD) and obesity.
Propriétés
IUPAC Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(12-7-13)10-5-4-9(14-2)6-11(10)15-3/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGHDCHGYWMBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5218061.png)
![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)
![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)

![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide](/img/structure/B5218150.png)
![2-{[4-(2,3-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5218161.png)
![N-(3-bromo-4-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5218173.png)